Fructose-6-phosphate
Overview
Description
Fructose-6-Phosphate is a derivative of fructose, which has been phosphorylated at the 6-hydroxy group. It is a key intermediate in the glycolysis metabolic pathway and is produced by the isomerization of glucose-6-phosphate. This compound plays a crucial role in cellular metabolism and energy production .
Mechanism of Action
Target of Action
Fructose-6-phosphate (F6P) is a key intermediate in the glycolytic pathway and interacts with several enzymes within cells . The primary targets of F6P include:
- Fructose-1,6-bisphosphatase 1 : This enzyme catalyzes the hydrolysis of fructose 1,6-bisphosphate to fructose 6-phosphate, acting as a rate-limiting enzyme in gluconeogenesis .
- 6-Phosphofructo-2-kinase/fructose-2,6-bisphosphatase 1 and 4 : These enzymes regulate the concentration of fructose 2,6-bisphosphate, a powerful activator of phosphofructokinase 1, the enzyme that controls the rate of glycolysis .
- 6-Phosphofructokinase : This enzyme is involved in the phosphorylation of fructose 6-phosphate to fructose 1,6-bisphosphate, a key regulatory step in the glycolytic pathway .
- Glucose-6-phosphate isomerase : This enzyme catalyzes the conversion of glucose-6-phosphate into fructose 6-phosphate .
Mode of Action
F6P is produced by the isomerization of glucose-6-phosphate, catalyzed by the enzyme glucose-6-phosphate isomerase . It can then be further phosphorylated to fructose-1,6-bisphosphate by the enzyme phosphofructokinase . This conversion is a key regulatory step in the glycolytic pathway, controlling the rate of glucose metabolism .
Biochemical Pathways
F6P plays a crucial role in the glycolytic pathway, which is the metabolic pathway that converts glucose into pyruvate, releasing energy in the form of ATP . F6P is also involved in the gluconeogenesis pathway, where it is converted back to glucose .
Pharmacokinetics
It is known that f6p can substitute for glucose-6-phosphate and is sufficient to maintain reductase activity of 11β-hsd1 in isolated microsomes .
Result of Action
The action of F6P in the glycolytic pathway results in the production of energy in the form of ATP . In the gluconeogenesis pathway, it contributes to the production of glucose, thus helping to maintain blood glucose levels .
Action Environment
The action of F6P is influenced by various environmental factors within the cell. For instance, the activity of the enzymes that F6P interacts with can be regulated by other molecules in the cell, such as ATP and AMP, which serve as indicators of the cell’s energy demand . Hormonal signaling pathways can also influence the regulation of these enzymes .
Biochemical Analysis
Biochemical Properties
Fructose-6-phosphate is involved in several biochemical reactions. It is produced by the isomerization of glucose-6-phosphate, catalyzed by the enzyme phosphoglucose isomerase . This compound is further phosphorylated to fructose-1,6-bisphosphate by the enzyme phosphofructokinase-1 . This compound interacts with various enzymes and proteins, including phosphofructokinase-2, which converts it to fructose-2,6-bisphosphate, a potent activator of phosphofructokinase-1 . These interactions are crucial for regulating the glycolytic flux and maintaining cellular energy balance.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a pivotal role in glycolysis, where it is converted to fructose-1,6-bisphosphate, leading to the production of pyruvate and ATP . This compound also affects the pentose phosphate pathway, contributing to the generation of NADPH and ribose-5-phosphate . Additionally, this compound is involved in the regulation of insulin signaling and glucose homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with enzymes and proteins. It acts as a substrate for phosphoglucose isomerase and phosphofructokinase-1, facilitating the conversion of glucose-6-phosphate to fructose-1,6-bisphosphate . This compound also interacts with phosphofructokinase-2, leading to the formation of fructose-2,6-bisphosphate, which allosterically activates phosphofructokinase-1 and enhances glycolytic flux . These interactions are essential for maintaining cellular energy production and metabolic homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under physiological conditions but can undergo degradation under extreme pH or temperature . Long-term studies have shown that this compound can influence cellular function by modulating enzyme activities and metabolic pathways . In vitro and in vivo studies have demonstrated its role in regulating glucose metabolism and insulin signaling over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low to moderate doses of this compound have been shown to enhance glycolytic flux and improve glucose homeostasis . High doses can lead to adverse effects, including hyperinsulinemia and metabolic dysregulation . These findings highlight the importance of dosage optimization in therapeutic applications involving this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, including glycolysis, gluconeogenesis, and the pentose phosphate pathway . In glycolysis, it is converted to fructose-1,6-bisphosphate by phosphofructokinase-1 . In gluconeogenesis, it is produced from fructose-1,6-bisphosphate by fructose-1,6-bisphosphatase . This compound also participates in the pentose phosphate pathway, contributing to the generation of NADPH and ribose-5-phosphate .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily transported across the endoplasmic reticulum membrane by specific translocases . This compound can also be converted to glucose-6-phosphate and transported via glucose transporters . The distribution of this compound within cells is crucial for its metabolic functions and regulatory roles.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytosol and the endoplasmic reticulum . Its subcellular localization is essential for its activity and function in metabolic pathways. The presence of this compound in the endoplasmic reticulum is particularly important for its role in glucocorticoid activation and metabolic regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fructose-6-Phosphate can be synthesized through the isomerization of glucose-6-phosphate using the enzyme phosphoglucose isomerase. This reaction is reversible and occurs under physiological conditions .
Industrial Production Methods: In industrial settings, this compound is typically produced through enzymatic processes involving phosphoglucose isomerase. The process involves the conversion of glucose-6-phosphate to this compound in a controlled environment to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various products, including fructose-1,6-bisphosphate.
Reduction: It can be reduced to form other sugar phosphates.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as NAD+.
Reduction: Involves reducing agents like NADH.
Substitution: Requires specific catalysts and conditions depending on the desired substitution.
Major Products:
Fructose-1,6-bisphosphate: Formed through phosphorylation.
Glyceraldehyde-3-phosphate and dihydroxyacetone phosphate: Formed through cleavage of fructose-1,6-bisphosphate.
Scientific Research Applications
Fructose-6-Phosphate has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various biochemical compounds.
Biology: Plays a vital role in metabolic studies and understanding cellular respiration.
Medicine: Investigated for its role in metabolic disorders and potential therapeutic applications.
Industry: Utilized in the production of biofuels and other biotechnological applications
Comparison with Similar Compounds
Glucose-6-Phosphate: An isomer of Fructose-6-Phosphate, involved in the same metabolic pathway.
Fructose-1,6-bisphosphate: A downstream product in glycolysis.
Mannose-6-Phosphate: Another hexose phosphate involved in glycolysis and other metabolic pathways.
Uniqueness: this compound is unique due to its specific role in glycolysis and its ability to regulate the pathway through its conversion to fructose-1,6-bisphosphate. This regulatory function is crucial for maintaining cellular energy balance and metabolic flux .
Properties
IUPAC Name |
[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h4-7,9-11H,1-2H2,(H2,12,13,14)/t4-,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXOAOHZAIYLCY-HSUXUTPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80904350 | |
Record name | Fructose, 6-(dihydrogen phosphate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80904350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Very soluble in water; [Merck Index], Solid | |
Record name | Fructose-6-phosphate | |
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Record name | Fructose 6-phosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000124 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
911 mg/mL | |
Record name | Fructose 6-phosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000124 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
643-13-0, 6814-87-5 | |
Record name | Fructose 6-phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=643-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Fructose-6-phosphate | |
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Record name | Fructose-6-phosphate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006814875 | |
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Record name | Fructose-6-phosphate | |
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Record name | D-Fructose, 6-(dihydrogen phosphate) | |
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Record name | Fructose, 6-(dihydrogen phosphate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80904350 | |
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Record name | D-fructose 6-(dihydrogen phosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.360 | |
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Record name | FRUCTOSE 6-PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2012QM764Y | |
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Record name | Fructose 6-phosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000124 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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